molecular formula C12H23NO4 B12316663 Boc-l-beta-methylisoleucine

Boc-l-beta-methylisoleucine

Cat. No.: B12316663
M. Wt: 245.32 g/mol
InChI Key: WZKPSAWKRJWANR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-l-beta-methylisoleucine typically involves the protection of the amino group of l-beta-methylisoleucine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-l-beta-methylisoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-l-beta-methylisoleucine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and the design of enzyme inhibitors.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of biologically active peptides and immunomodulators.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-l-beta-methylisoleucine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Boc group serves as a protective group, preventing unwanted reactions during synthesis. Once the desired peptide or protein is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-l-beta-methylisoleucine is unique due to the presence of the beta-methyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the design of enzyme inhibitors and biologically active peptides, where specific interactions with target molecules are crucial .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

InChI Key

WZKPSAWKRJWANR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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